molecular formula C7H8N4 B11924863 N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 856859-52-4

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B11924863
CAS No.: 856859-52-4
M. Wt: 148.17 g/mol
InChI Key: GSAPCPPZQQWWQS-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds, which are characterized by a fused bicyclic structure that closely mimics the purine bases adenine and guanine found in natural biomolecules . This structural similarity makes this scaffold a privileged structure in the design of novel biologically active molecules . Researchers utilize the 1H-pyrazolo[3,4-b]pyridine core, including derivatives like this compound, for a wide range of biomedical applications. These compounds have been investigated as key scaffolds in the development of tyrosine kinase inhibitors , positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5) for central nervous system disorders , and inhibitors for various other kinases and fibroblast growth factor receptors . The specific substitution pattern on the core structure, particularly at the N1, C3, and C4 positions, is critical for modulating potency, selectivity, and metabolic stability . The N-methyl substitution at the N1 position is a common feature in many active compounds, as it helps define the regioisomer and can influence the compound's overall properties . The synthesis of 1H-pyrazolo[3,4-b]pyridines typically follows one of two principal routes: the formation of a pyridine ring onto a pre-formed pyrazole derivative or the formation of a pyrazole ring onto a pre-formed pyridine derivative . A practical and convergent method involves a two-step, one-pot dehydrative cyclization process, which has been successfully employed to generate a diverse library of analogues for structure-activity relationship (SAR) studies . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856859-52-4

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

InChI

InChI=1S/C7H8N4/c1-8-6-2-3-9-7-5(6)4-10-11-7/h2-4H,1H3,(H2,8,9,10,11)

InChI Key

GSAPCPPZQQWWQS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=NNC2=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine and Its Analogs

Strategies Involving Pyridine (B92270) Ring Annulation onto Pre-formed Pyrazole (B372694) Moieties

The construction of the pyridine ring onto a pyrazole template is a widely employed and versatile strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.govmdpi.com This approach typically starts with a substituted 5-aminopyrazole, which serves as the key building block. Various electrophilic partners can then be used to construct the fused pyridine ring through cyclization reactions.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a classic and frequently used method for synthesizing the pyrazolo[3,4-b]pyridine skeleton. nih.govmdpi.com The mechanism involves a double condensation. There is no definitive consensus on which nucleophilic center of the aminopyrazole (the endocyclic nitrogen or the exocyclic amino group) reacts first with one of the carbonyl groups. nih.gov The subsequent reaction of the remaining nucleophile with the second carbonyl group leads to the formation of a six-membered ring intermediate, which then dehydrates to yield the final aromatic pyrazolo[3,4-b]pyridine system. nih.govmdpi.com

A significant challenge in this method arises when using non-symmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of two different regioisomers. nih.govmdpi.com The ratio of these isomers is determined by the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the trifluoromethyl (CF₃) group is expected to react first. nih.gov This regioselectivity dictates the final position of the substituents on the newly formed pyridine ring. nih.gov

Table 1: Examples of Cyclocondensation Reactions

Pyrazole Reactant 1,3-Dicarbonyl Compound Catalyst/Solvent Product(s) Ref
5-Aminopyrazole Acetylacetone Glacial Acetic Acid 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
1-Phenyl-3-methyl-5-aminopyrazole 1,3-Diketones Glacial Acetic Acid N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines mdpi.com

Friedländer Condensation Pathways in Pyrazolo[3,4-b]pyridine Synthesis

The Friedländer annulation, a reaction that traditionally synthesizes quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, provides an analogous pathway to pyrazolo[3,4-b]pyridines. wikipedia.orgorganic-chemistry.org In this context, a suitably functionalized pyrazole, such as a 5-amino-4-formylpyrazole, can react with a ketone to form the fused pyridine ring. The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction to form the final product. wikipedia.org

A related and highly relevant method is the Gould-Jacobs reaction. nih.govmdpi.com This pathway typically uses a 3-aminopyrazole (B16455) derivative and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through the initial attack of the amino group on the enol ether, followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives. nih.govmdpi.com

Multi-component Reaction Approaches for N-Methyl-1H-pyrazolo[3,4-b]pyridine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to construct complex molecules, such as the pyrazolo[3,4-b]pyridine scaffold. nih.govmdpi.comnih.gov A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a ketone (or another active methylene (B1212753) compound). nih.govmdpi.com

The generally accepted mechanism for this type of MCR begins with the condensation of the aldehyde and the ketone to form an α,β-unsaturated carbonyl compound in situ. nih.govmdpi.com The 5-aminopyrazole then undergoes a Michael addition to this intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration and oxidation, yields the pyrazolo[3,4-b]pyridine core. nih.govmdpi.com These reactions are often catalyzed by acids or bases and can proceed in good to excellent yields. nih.govrsc.org

Transition Metal-Catalyzed Cyclization Processes

Transition metal catalysis offers powerful and often highly selective methods for constructing the pyrazolo[3,4-b]pyridine ring system. nih.govnih.govmdpi.com Various catalysts, including those based on palladium, silver, and zirconium, have been effectively employed. nih.govwikipedia.orgmdpi.com

One notable example is a cascade 6-endo-dig cyclization reaction for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This reaction can be tuned to produce halogenated or non-halogenated products by activating the carbon-carbon triple bond with catalysts like silver, or reagents such as iodine or N-bromosuccinimide (NBS). nih.gov This method demonstrates excellent regioselectivity and functional group tolerance. nih.gov For instance, the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and 3-phenylpropiolaldehyde in the presence of a silver catalyst and trifluoromethanesulfonic acid (TfOH) yields the corresponding 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine. nih.gov

Another approach utilizes zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst for the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Cyclizations

Pyrazole Reactant Co-reactant Catalyst/Reagents Product Type Ref
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-Phenylpropiolaldehyde Ag(CF₃CO₂), TfOH Non-halogenated pyrazolo[3,4-b]pyridine nih.gov
5-Aminopyrazoles Alkynyl Aldehydes Iodine or NBS Halogen-functionalized pyrazolo[3,4-b]pyridines nih.gov
5-Amino-1-phenylpyrazole α,β-Unsaturated Ketones ZrCl₄ 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com

Strategies Involving Pyrazole Ring Annulation onto Pre-formed Pyridine Moieties

An alternative major strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the formation of the pyrazole ring onto a pre-existing, appropriately substituted pyridine core. nih.govmdpi.com This approach often starts with pyridine derivatives bearing functional groups that can react to form the five-membered pyrazole ring.

A common method involves the use of ortho-amino-cyano or ortho-halo-cyano pyridines. For example, reacting a 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) hydrate (B1144303) is a standard procedure. nih.gov The reaction typically proceeds in a solvent like ethanol (B145695) at reflux temperatures. nih.gov The initial nucleophilic attack of hydrazine displaces the halide, followed by intramolecular cyclization of the resulting hydrazino intermediate with the nitrile group to form the fused pyrazole ring.

Another pathway utilizes a modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines. nih.gov These are first converted to pyridinyl keto esters, which then react with arenediazonium salts to form hydrazones. Intramolecular cyclization via nucleophilic substitution of the nitro group then yields the pyrazolo[4,3-b]pyridine core, a regioisomer of the [3,4-b] system, demonstrating the versatility of building the pyrazole ring onto a pyridine. nih.gov

Regioselective Synthesis Considerations for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted pyrazolo[3,4-b]pyridines, especially for producing specific isomers like this compound. The choice of starting materials and reaction conditions plays a pivotal role in controlling the orientation of substituents on the final heterocyclic scaffold. nih.govmdpi.com

When constructing the pyridine ring onto a pyrazole (Section 2.1), the use of unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to mixtures of regioisomers. nih.govmdpi.com The regiochemical outcome is governed by the difference in electrophilicity between the two carbonyl carbons of the dicarbonyl compound or the relative reactivity of the carbonyl and β-carbon of the enone. nih.govmdpi.com Highly differentiated electrophilic centers can lead to excellent regioselectivity (>80%). nih.gov

In multi-component reactions, the initial condensation between the aldehyde and the active methylene compound forms an intermediate that dictates the final substitution pattern, and these reactions often proceed with high regioselectivity. mdpi.com

Transition metal-catalyzed methods can also offer a high degree of regiochemical control. For example, the silver-catalyzed cascade cyclization of 5-aminopyrazoles with alkynyl aldehydes exclusively affords C6-substituted pyrazolo[3,4-b]pyridines, as confirmed by control experiments using cinnamaldehyde, which yielded a different regioisomer. nih.gov

When forming the pyrazole ring on a pyridine core (Section 2.2), the regioselectivity is predetermined by the substitution pattern of the starting pyridine derivative. nih.gov For instance, the reaction of methylhydrazine with a 4-acyl-1H-pyrrole-2,3-dione can lead to different N-methylpyrazole regioisomers depending on whether the reaction is conducted in the presence or absence of acid, showcasing how reaction conditions can control regiochemistry. acs.org

Green Chemistry Approaches and Process Intensification for this compound Production

In the pursuit of more sustainable chemical manufacturing, the principles of green chemistry and process intensification are being increasingly applied to the synthesis of complex pharmaceutical intermediates like this compound. These strategies aim to reduce the environmental footprint, improve safety, and enhance the efficiency of production processes. Key areas of innovation include the use of environmentally benign solvents, development of reusable catalysts, and the adoption of advanced manufacturing technologies like flow chemistry.

Catalytic and Solvent Innovations

Modern synthetic routes for pyrazolo[3,4-b]pyridine derivatives are moving away from hazardous reagents and solvents. A significant green approach involves performing reactions in aqueous media. For instance, the synthesis of novel pyrazolo[3,4-b]pyridines has been successfully achieved in water using p-toluenesulfonic acid as a catalyst, demonstrating the viability of this green solvent. researchgate.net

Another key green strategy is the use of solvent-free or "grinding" procedures. A catalyst-free grinding method has been reported for the one-pot synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing a mechanochemical approach that minimizes solvent waste. researchgate.net Furthermore, solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved with high yields and significantly reduced reaction times compared to conventional reflux methods. nih.gov

The development of advanced, reusable catalysts is a cornerstone of green synthesis. Heterogeneous catalysts, such as metal-organic frameworks (MOFs), offer high efficiency and easy separation from the reaction mixture, allowing for their reuse.

A nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been used for the condensation reaction to produce pyrazolo[3,4-b]pyridines under solvent-free conditions at 100 °C. researchgate.net

Similarly, MIL-53(Al)-N(CH2PO3H2)2 has proven effective as a recyclable catalyst for preparing (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines under green conditions. researchgate.net

The use of Al2O3 as a nanocatalyst in a water-ethanol solvent system has also been shown to produce high yields of pyrazolopyridine derivatives. researchgate.net

These catalytic systems not only reduce waste by being recyclable but also often allow for milder reaction conditions.

Catalyst SystemGreen PrincipleApplicationYieldRef
p-Toluenesulfonic acidUse of Water as SolventSynthesis of pyrazolo[3,4-b]pyridines- researchgate.net
None (Grinding)Solvent-Free ReactionSynthesis of pyrazolo[3,4-b]pyridine-5-carbonitrilesHigh researchgate.net
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Reusable Catalyst, Solvent-FreeSynthesis of pyrazolo[3,4-b]pyridinesHigh researchgate.net
MIL-53(Al)-N(CH2PO3H2)2Reusable CatalystSynthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines- researchgate.net
Al2O3 NanocatalystUse of Greener Solvent (H2O-EtOH)Synthesis of pyrazolopyridine-5-carbonitriles70-91% researchgate.net

Process Intensification with Flow Chemistry

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is exemplified by the adoption of continuous flow chemistry. This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and potential for automated, scalable production.

A hybrid approach combining microwave heating with continuous flow processing has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives, including pyrazolo[3,4-b]pyridin-4-amines. mdpi.com This method involves a Michael addition of a 5-aminopyrazole with an alkoxymethylene derivative in a microwave reactor, followed by a high-temperature cyclization in a continuous flow system. mdpi.com This technique dramatically reduces reaction times from hours to minutes.

In one example, pyrazolo[3,4-b]pyridin-4-amines were synthesized via thermal cyclization and decarboxylation of an aminomethylene intermediate under flow conditions. mdpi.com The ability to precisely control temperature and residence time in the flow reactor is crucial for achieving high yields and preventing the formation of byproducts. mdpi.com

TechnologyPrecursorsConditionsProductYieldRef
Microwave-Flow Hybrid5-aminopyrazole and aminomethylene intermediateFlow: 400 °C, 8 min residence time, 120 barPyrazolo[3,4-b]pyridin-4-amines68-78% mdpi.com

The integration of such intensified processes represents a significant step towards the efficient and sustainable manufacturing of this compound and its analogs, aligning the goals of economic viability with environmental responsibility.

Chemical Reactivity and Derivatization Strategies for N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Selective Functional Group Transformations

The pyrazolo[3,4-b]pyridine core and its substituents can undergo various transformations, allowing for the targeted modification of the molecule's electronic and steric properties.

Oxidation and Reduction Chemistry of the Amino and Pyridine (B92270) Moieties

The pyridine nitrogen within the pyrazolo[3,4-b]pyridine scaffold is susceptible to oxidation. For instance, the N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with an appropriate oxidizing agent yields the corresponding 7-oxide. rsc.org This transformation not only alters the electronic distribution within the heterocyclic system but also provides a handle for further reactions, as N-oxides can activate the pyridine ring for different substitution patterns. rsc.orgquora.com

The amino group at the 4-position, being an aromatic amine, possesses characteristic reactivity. cdnsciencepub.com While specific oxidation reactions on the N-methylamino group of the title compound are not extensively detailed in the reviewed literature, aromatic amines can generally be oxidized to form various products, including nitroso compounds, azoxy compounds, or quinone-imines, depending on the oxidant and reaction conditions. Conversely, reduction chemistry is more commonly applied to precursors during synthesis, such as the reduction of a cyanopyridine to a formylpyridine using Raney nickel and formic acid, which can then be used to construct the pyrazole (B372694) ring. cdnsciencepub.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine nucleus is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the electronic nature of the fused ring system and the existing substituents.

Electrophilic Substitution: Electrophilic aromatic substitution reactions preferentially occur at the C3-position of the pyrazolo[3,4-b]pyridine core, which is electronically enriched. rsc.orgcdnsciencepub.com This is in contrast to pyridine itself, where electrophilic attack is disfavored but occurs at the 3-position. quora.com The fusion of the electron-rich pyrazole ring modifies the reactivity of the pyridine moiety.

Halogenation: Bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine results in substitution at the C3-position of the heterocyclic core. rsc.org Similarly, iodination of a 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) also directs the iodine to the C3-position. rsc.org

Nitration: The outcome of nitration can depend on the substituent at the N1-position. While halogenation attacks the heterocycle, nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine can result in substitution on the para-position of the N1-benzyl group rather than on the fused ring system. rsc.org

Nucleophilic Substitution: Nucleophilic substitution is also a key transformation for this scaffold, typically involving the displacement of a leaving group from the pyridine portion of the molecule. The Gould-Jacobs reaction, a common method for synthesizing quinoline (B57606) derivatives, can be adapted to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are then often converted to 4-chloro derivatives using reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com This 4-chloro group serves as an excellent leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities at this position.

Reaction TypeReagent(s)Position of SubstitutionReference
Electrophilic Halogenation (Bromination/Chlorination)Br₂, Cl₂C3 rsc.org
Electrophilic Halogenation (Iodination)N-Iodosuccinimide (NIS)C3 rsc.org
Electrophilic NitrationHNO₃/H₂SO₄C3 or on N-substituent rsc.orgcdnsciencepub.com
Nucleophilic Substitution (from Chloro)Various Nucleophiles (e.g., Amines)C4 nih.govmdpi.com

Strategic Derivatization for Pharmacophore Modification

The functional groups of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine serve as key handles for introducing structural diversity, which is crucial for modifying the molecule's pharmacophore and optimizing its biological activity.

Amidation and Ureation Reactions of the 4-Amino Group

The secondary amine at the C4-position is nucleophilic and readily participates in acylation reactions. It can be converted into amides through reaction with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This strategy is widely employed in related heterocyclic systems to explore structure-activity relationships (SAR). For example, in the closely related pyrazolo[3,4-d]pyrimidine series, the C4-primary amino group is considered a preferred site for modification, although introducing bulky alkyl or acetyl groups can sometimes decrease biological activity. acs.orgacs.org

Similarly, the 4-amino group can react with isocyanates (R-N=C=O) or carbamoyl (B1232498) chlorides to form urea (B33335) derivatives. These modifications introduce new hydrogen bond donors and acceptors, significantly altering the polarity and interaction profile of the parent molecule.

Formation of Imine (Schiff's Base) Derivatives

The reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine, respectively, is a fundamental transformation in organic chemistry. libretexts.orgyoutube.com In the context of the pyrazolo[3,4-b]pyridine scaffold, the 4-amino group can undergo condensation with various aldehydes or ketones to form the corresponding imines, also known as Schiff's bases. nih.gov This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium toward the product. operachem.comnih.gov The formation of Schiff's base derivatives introduces a C=N double bond and allows for the appendage of a wide variety of substituents derived from the carbonyl component, providing a straightforward method for library synthesis and pharmacophore diversification. nih.gov

Diversification via Carboxylic Acid Functionalization (if present in analogs)

Analogs of the title compound bearing a carboxylic acid group on the pyrazolo[3,4-b]pyridine core are valuable intermediates for extensive diversification. nih.govnih.gov The carboxylic acid functionality, whether at the C3, C5, or C6 position, serves as a versatile handle for creating large libraries of derivatives, most commonly through the formation of amides. uni.lunih.gov

Research has demonstrated the synthesis of potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) by creating a series of amides from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. nih.gov This highlights the utility of the carboxylic acid group as a key point for diversification, enabling the exploration of the binding pocket of a biological target by introducing a multitude of amine-containing fragments.

Functional Group on CoreReaction TypeDerivative FormedSignificanceReference
4-Amino GroupAmidation/AcylationAmideIntroduces carbonyl, alters H-bonding acs.orgacs.org
4-Amino GroupUreationUreaAdds H-bond donors/acceptors nih.gov
4-Amino GroupCondensation with Aldehyde/KetoneImine (Schiff's Base)Appends diverse R-groups, library synthesis nih.gov
Carboxylic Acid Group (Analogs)Amide CouplingAmide LibraryExtensive diversification for SAR studies nih.govnih.gov

Structure Activity Relationship Sar Investigations of N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine Analogs

Correlating Positional Substitution with Biological Response

The biological response of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine analogs is intricately linked to the substitution pattern around the heterocyclic scaffold. Modifications at the N1, C3, C4, C5, and C6 positions have been shown to significantly modulate the activity and selectivity of these compounds. nih.govresearchgate.net

The N1 position of the pyrazole (B372694) ring is a critical anchor for influencing the biological activity of pyrazolo[3,4-b]pyridine derivatives. The presence of a methyl group at this position is a common feature in many biologically active analogs. nih.govurl.edu This substitution can be crucial for achieving high selectivity and potency. For instance, in the context of kinase inhibition, the N1-methyl group can orient the molecule within the ATP-binding site of the target protein, facilitating key interactions.

While an unsubstituted N-H at the pyrazole N1 position has been shown to be essential for the activity of some pyrazolo[3,4-b]pyridine derivatives, in many cases, N1-alkylation is a key strategy for enhancing potency. nih.gov A review of substitution patterns on the 1H-pyrazolo[3,4-b]pyridine core reveals that for 4,6-disubstituted analogs, a methyl group is a highly prevalent substituent at the N1 position, especially when the C3 position is also substituted with a methyl group. nih.gov Specifically, when R³ is a methyl group, the most abundant R¹ substituent is also a methyl group (43.20%). nih.gov The selective methylation of the N1 position of pyrazoles is a significant synthetic challenge, but its importance in medicinal chemistry has driven the development of novel synthetic methods to achieve high regioselectivity. nih.govacs.orgresearcher.life The N1-methyl pyrazole motif is present in numerous medicinal drug candidates, highlighting its importance in drug design. acs.org

The C4-amine group is a key determinant of the biological activity in this class of compounds. SAR studies have consistently shown that a primary amino group at the C4 position is often optimal for potent inhibitory activity against various targets. acs.orgacs.org The unsubstituted amino group can act as a hydrogen bond donor, which facilitates tight binding to the target protein and enhances inhibitory activity. researchgate.net

Introduction of substituents on the C4-amino group generally leads to a decrease in activity. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, which share a similar scaffold, the introduction of alkyl or acetyl groups onto the C4-amino functionality resulted in a reduction in potency, and in some cases, a complete loss of antitumor activity. acs.orgacs.org This suggests that the steric bulk and electronic properties of the C4-substituent are critical for maintaining the desired biological response. The preference for a primary amine at this position indicates its likely involvement in crucial hydrogen bonding interactions within the active site of the biological target.

The following table summarizes the impact of C4-amine substitution on the biological activity of pyrazolo[3,4-d]pyrimidine analogs, which provides valuable insights for the this compound series.

CompoundC4-SubstituentRelative Activity
Analog 1-NH₂ (Primary Amine)Most Active
Analog 2-NH(Alkyl)Reduced Activity
Analog 3-N(Alkyl)₂Loss of Activity
Analog 4-NH(Acetyl)Decreased Activity

Substitutions at the C3, C5, and C6 positions of the pyridine (B92270) ring offer a wide scope for modulating the biological activity of this compound analogs.

C5 Position: The C5 position is most commonly unsubstituted, bearing a hydrogen atom. nih.gov This is often a consequence of the synthetic routes employed, which frequently use α,β-unsaturated ketones or 1,3-dicarbonyl compounds lacking a substituent at the α-position. nih.gov However, the introduction of substituents at C5, such as amide groups, has been explored and can be achieved through the manipulation of a cyano group at this position. nih.gov In some kinase inhibitor series, substitutions at the C5 position have been shown to influence selectivity.

C6 Position: The C6 position is a key site for introducing diversity and modulating the physicochemical properties of the molecule. A variety of substituents, including aryl and heterocyclic moieties, have been investigated at this position. For instance, in a series of pyrazolo[3,4-d]pyrimidines, a 3-hydroxy-4-methoxyphenyl or a 1-methylindole (B147185) moiety at the C6 position was found to be optimal for antiproliferative activity. acs.orgacs.org Small substituents on a phenyl ring at this position are generally preferred, and the presence of a 3-hydroxyl and 4-methoxyl group on the phenyl ring was shown to be beneficial for activity. acs.org Conversely, larger substituents like benzyloxyl groups at the same position led to a significant loss of activity. acs.org

The following table provides a summary of the influence of substitutions at C3, C5, and C6 on the biological activity of pyrazolo[3,4-b]pyridine and related pyrazolopyrimidine analogs.

PositionCommon/Favorable SubstituentsImpact on Activity
C3Methyl, HydrogenMethyl group is often optimal for activity.
C5HydrogenOften unsubstituted; introduction of groups can modulate selectivity.
C6Substituted Phenyl, Heterocycles (e.g., 1-methylindole)Crucial for modulating potency and physicochemical properties. Small, substituted phenyl rings are often preferred.

Physicochemical Parameters and Their Role in Modulating Activity

The biological activity of this compound analogs is significantly influenced by their physicochemical properties, such as lipophilicity, electronic effects, and solubility. The strategic introduction of different functional groups allows for the fine-tuning of these parameters to optimize potency and pharmacokinetic profiles.

For instance, the introduction of polar groups, such as hydroxyl or amino groups, on aryl substituents at the C6 position can enhance solubility and provide additional hydrogen bonding opportunities with the target protein, thereby increasing activity. acs.org Conversely, excessively lipophilic or bulky groups can lead to decreased solubility and steric hindrance, resulting in reduced potency. acs.org The electronic nature of the substituents also plays a crucial role. Electron-withdrawing or electron-donating groups on the pyrazolo[3,4-b]pyridine scaffold can alter the electron density of the ring system, affecting its interaction with the biological target.

Conformational Analysis and Molecular Recognition in SAR Studies

Molecular modeling and conformational analysis are invaluable tools for understanding the SAR of this compound analogs. These studies provide insights into the three-dimensional arrangement of the molecule and its interactions with the target protein at the atomic level.

Docking studies have revealed that the pyrazolo[3,4-b]pyridine scaffold often resides within the ATP-binding site of protein kinases. nih.gov Key hydrogen bonding interactions are frequently observed between the pyrazole or pyridine nitrogens and amino acid residues in the hinge region of the kinase, such as Leu83. nih.gov The C4-amino group is also a critical hydrogen bond donor. The N1-methyl group can contribute to the proper orientation of the molecule within the binding pocket. The substituents at C3, C5, and C6 can occupy different sub-pockets, and their specific interactions, such as hydrophobic interactions or additional hydrogen bonds, can significantly impact the binding affinity and selectivity of the compound. For example, in a study of pyrazolo[3,4-b]pyridine derivatives as ALK inhibitors, a favorable interaction with M1196 in the kinase domain and hydrogen bonding with K1150 and E1210 were identified as crucial for potent inhibition. nih.gov

Pharmacological Target Identification and Mechanistic Studies of N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine Derivatives

Kinase Inhibition Research

The 1H-pyrazolo[3,4-b]pyridine core structure has been identified as a versatile scaffold for developing inhibitors of several important protein kinases implicated in cancer and other diseases. The following sections outline the research findings related to specific kinase targets.

Tropomyosin Receptor Kinase (TRK) Inhibition Mechanisms

Tropomyosin receptor kinases (TRKs), a family of neurotrophin tyrosine kinases (TRKA, TRKB, TRKC), are critical targets in oncology due to their role in cell proliferation and differentiation. researchgate.netmdpi.com Their continuous activation or overexpression is linked to various cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), and glioblastoma. mdpi.com

In an effort to discover novel TRK inhibitors, researchers utilized a scaffold hopping strategy based on known inhibitors like larotrectinib (B560067) and entrectinib. researchgate.net This led to the design and synthesis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.netmdpi.com The pyrazolo[3,4-b]pyridine scaffold was chosen for its pyrazolo portion, which can act as a hydrogen bond center, and the pyridine (B92270) ring, which is believed to engage in π–π stacking interactions with phenylalanine residue Phe589 in the kinase domain. researchgate.netmdpi.com

Initial screening identified a lead compound, A01, with weak inhibitory activity against TRKA. researchgate.net Through systematic optimization, compound C03 emerged with significantly improved potency, demonstrating an IC₅₀ value of 56 nM against TRKA. researchgate.netmdpi.com Furthermore, C03 effectively inhibited the proliferation of the KM-12 cancer cell line with an IC₅₀ of 0.304 μM. researchgate.netmdpi.com This body of work highlights the potential of the 1H-pyrazolo[3,4-b]pyridine framework for developing effective TRK inhibitors. researchgate.net

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRKA

CompoundTRKA IC₅₀ (nM)KM-12 Cell Proliferation IC₅₀ (μM)
A01 293-
C03 560.304

Data sourced from RSC Medicinal Chemistry. researchgate.netmdpi.com

Mitogen-activated Protein Kinase (MNK) Pathways Inhibition

The MAP kinase-interacting kinases (MNK1 and MNK2) are key players in the regulation of mRNA translation, a process frequently dysregulated in cancer. They phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), making them attractive therapeutic targets.

Rational drug design has identified the 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold as a novel core for MNK inhibitors. Several derivatives from this family were found to inhibit the kinase activity of both MNK1 and MNK2. nih.gov A key structure-activity relationship (SAR) finding is the importance of the unsubstituted pyrazole (B372694) moiety. The presence of a hydrogen-bond donor on the pyrazole ring is considered essential for inhibitory activity. nih.gov This was supported by the observation that N-methyl substitution on the pyrazole ring led to a drop in activity. nih.gov

One of the most active compounds, EB1 , demonstrated selective inhibition of MNK1 over MNK2. nih.gov Molecular modeling studies suggest that EB1 binds to the inactive conformation of MNK1, interacting with the specific DFD motif, which represents a novel mode of action compared to many ATP-competitive inhibitors. nih.gov

Table 2: In Vitro Kinase Inhibitory Activity of Selected MNK Inhibitors

CompoundMNK1 IC₅₀ (μM)MNK2 IC₅₀ (μM)
EB1 0.699.4
EB2 --
EB3 --

IC₅₀ values for compounds EB2 and EB3 were also determined but are presented graphically in the source material. Data sourced from PubMed Central. nih.gov

Cyclin-Dependent Kinase (CDK) Interaction and Selectivity

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental to the regulation of the cell cycle and transcription. url.edu Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fruitful starting point for the development of potent CDK inhibitors.

A specific derivative, SQ-67563 , was identified as a potent and selective inhibitor of CDK1 and CDK2. researchwithrutgers.comnih.gov In cellular assays, this compound acts as a cytotoxic agent, capable of blocking cell cycle progression and inducing apoptosis. researchwithrutgers.comnih.gov X-ray crystallography revealed that SQ-67563 binds to CDK2 at the ATP purine (B94841) binding site, forming critical hydrogen-bonding interactions with the backbone of Leu83. researchwithrutgers.comnih.gov

Further research into other derivatives has expanded the scope of CDK inhibition. Two series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and found to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines. url.edu For instance, compound 9a showed high potency against the Hela cell line, while compound 14g was particularly effective against MCF7 and HCT-116 cancer cells. url.edu

Table 3: Cytotoxicity of Selected Pyrazolo[3,4-b]pyridine CDK Inhibitors

CompoundCell LineIC₅₀ (μM)
9a Hela2.59
14g MCF74.66
14g HCT-1161.98

Data sourced from PubMed Central. url.edu

TANK-binding Kinase 1 (TBK1) Modulatory Effects

TANK-binding kinase 1 (TBK1) is a noncanonical member of the IKK family and a crucial node in innate immunity signaling pathways, with emerging roles in neuroinflammation, autophagy, and oncogenesis. rsc.orgnih.gov

Based on a rational drug design strategy, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent TBK1 inhibitors. rsc.orgnih.gov Through extensive optimization and structure-activity relationship (SAR) studies, compound 15y was identified as an exceptionally potent inhibitor of TBK1, with an IC₅₀ value of just 0.2 nM. rsc.orgnih.gov This compound also demonstrated good selectivity over other kinases. rsc.orgnih.gov

In cellular assays using THP-1 and RAW264.7 cells, compound 15y was shown to effectively inhibit the TBK1 downstream interferon (IFN) signaling pathway. rsc.orgnih.gov These findings establish the 1H-pyrazolo[3,4-b]pyridine scaffold as a promising starting point for developing therapeutic agents targeting immune-related diseases and cancer through TBK1 modulation. rsc.orgnih.gov

Table 4: Inhibitory Potency of Pyrazolo[3,4-b]pyridine Derivative against TBK1

CompoundTBK1 IC₅₀ (nM)
15y 0.2
BX795 (Reference) 7.1
MRT67307 (Reference) 28.7

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry and PubMed. rsc.orgnih.gov

Fibroblast Growth Factor Receptor (FGFR) Kinase Binding Studies

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinase receptors (FGFR1–4), plays a vital role in cell proliferation, survival, and migration. Dysregulation of FGFR signaling is implicated in numerous cancers, making it an attractive therapeutic target. nih.gov

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective FGFR kinase inhibitors. nih.gov A critical insight from these studies pertains to the N-methylation of the core scaffold. The N(1)-H of the pyrazolopyridine moiety is crucial for activity, as it is believed to participate in essential hydrogen-bonding interactions within the FGFR1 kinase domain. nih.gov This was demonstrated when N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus in a derivative resulted in a complete loss of activity, with an IC₅₀ greater than 5 μM. nih.gov

Systematic SAR exploration led to the identification of compound 7n as a potent inhibitor of FGFR1-3 with excellent selectivity over other protein kinases. nih.gov Immunoblot analysis confirmed that compound 7n effectively suppressed FGFR signaling in cancer cells. nih.gov

Table 5: Effect of N-Methylation on FGFR1 Inhibition

CompoundModificationFGFR1 IC₅₀ (μM)
Parent Compound N(1)-HActive
N-Methylated Derivative (10) N(1)-CH₃> 5

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Sarcoma (Src)-related Protein Kinase Inhibition

The Sarcoma (Src) family of non-receptor tyrosine kinases are key regulators of numerous cellular processes, including proliferation, differentiation, survival, and migration. Their overactivity is a common feature in many human cancers, making them a significant target for drug development.

A review of the scientific literature indicates that while the broader class of pyrazolopyridines has been investigated for kinase inhibitory activity, research focusing specifically on 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Src-related protein kinases is not extensively documented. Studies on Src inhibition have often centered on the isomeric pyrazolo[3,4-d]pyrimidine scaffold. Therefore, detailed mechanistic studies and specific binding data for N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivatives in the context of Src kinase inhibition are not available in published research to date.

Anti-inflammatory Signalling Pathway Interventions

The pyrazolo[3,4-b]pyridine framework is a recognized scaffold in the development of anti-inflammatory agents. researchgate.net Derivatives have been shown to intervene in key inflammatory signaling pathways. One of the primary mechanisms investigated is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. researchgate.net

Studies on related pyrazolo[3,4-b]pyrazine derivatives have identified compounds with remarkable anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The structure-activity relationship (SAR) studies indicate that specific substitutions, such as a 5-acetyl group, are critical for this high level of activity. nih.gov The broader family of pyrazolopyridines has been explored for its wide range of biological activities, including anti-inflammatory effects. nih.govmdpi.com The mechanism for some related heterocyclic structures involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK, p38α, and ERK2, which are central to the inflammatory response. mdpi.com This suggests that this compound derivatives may exert their anti-inflammatory effects by targeting multiple points within the complex inflammatory cascade.

Neuropharmacological Receptor Ligand Characterization (e.g., Sigma-1 receptor)

Derivatives of the pyrazolo-pyridine core have been characterized as potent ligands for various neuropharmacological receptors, indicating their potential for treating central nervous system (CNS) disorders. A significant amount of research has focused on their interaction with the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in pain, neuroprotection, and psychiatric disorders. nih.govnih.gov Structure-activity relationship (SAR) studies on the related pyrazolo[3,4-d]pyrimidine scaffold revealed that the σ₁ receptor prefers ligands with highly lipophilic substituents on opposite sides of the central core. nih.gov

In addition to the sigma-1 receptor, 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net mGluR5 is a key target for treating schizophrenia due to its role in modulating glutamatergic signaling. nih.gov Notably, these pyrazolo[3,4-b]pyridine-based PAMs represent a novel chemotype that does not engage the previously known allosteric binding sites on the receptor. nih.govresearchgate.net This discovery opens new avenues for the development of novel therapeutics for psychiatric and neurological conditions.

Cellular Level Antineoplastic Mechanisms

The 1H-pyrazolo[3,4-b]pyridine scaffold and its related isosteres are prevalent in the design of modern anticancer agents. nih.gov These derivatives employ several cellular-level mechanisms to exert their antineoplastic effects. A primary mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.com Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines and N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Further mechanistic studies on the related pyrazolo[3,4-d]pyrimidine scaffold have identified compounds that act as dual-targeting ligands, inhibiting both tubulin and the cell division cycle 5-like (CDC5L) protein. acs.org This dual action effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis. These compounds also demonstrated the ability to elevate intracellular reactive oxygen species (ROS) levels and exhibit anti-angiogenic effects, further contributing to their antitumor activity. acs.org Research into 4-aminopyrazolo[3,4-d]pyrimidine derivatives has yielded compounds with potent growth inhibitory activity against various cancer cell lines, including renal cancer. nih.gov The diverse mechanisms, from disrupting the cytoskeleton to inducing apoptosis and inhibiting angiogenesis, underscore the significant potential of pyrazolo[3,4-b]pyridine derivatives in oncology.

Derivative ClassCellular MechanismKey Target(s)Outcome
3,5-Diaryl-1H-pyrazolo[3,4-b]pyridinesInhibition of microtubule formation. mdpi.comTubulinCell cycle arrest, Apoptosis. mdpi.com
Diaryl-substituted pyrazolo[3,4-d]pyrimidinesDual inhibition. acs.orgTubulin, CDC5LG2/M cell cycle arrest, Apoptosis, Increased ROS. acs.org
Pyrazolo[3,4-b]pyrazinesCytotoxicity. nih.govNot specifiedInhibitory activity against MCF-7 breast cancer cell line. nih.gov
4-Aminopyrazolo[3,4-d]pyrimidinesGrowth inhibition. nih.govNot specifiedPotent activity against renal cancer cells. nih.gov

In Vitro Cytotoxicity against Cancer Cell Lines and Associated Pathways

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant cytotoxic activity across a range of human cancer cell lines. Researchers have synthesized and evaluated numerous analogues, revealing potent growth-inhibitory effects and shedding light on the underlying molecular pathways.

A study investigating a series of pyrazolo[3,4-b]pyridine derivatives identified compound 6b (1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine) as a particularly active agent. When tested at a 10 µM concentration, it showed notable cell growth inhibition against lymphocytic leukemia cell lines NALM-6 (52.2%) and SB-ALL (46.4%), as well as the breast cancer cell line MCF-7 (36.6%). tandfonline.com The cytotoxic effect of compound 6b against the NALM-6 cell line was found to be comparable to the standard chemotherapeutic drug doxorubicin. tandfonline.com Molecular modeling suggested that this compound may exert its effects by acting as an Aurora-A kinase inhibitor. tandfonline.com

Another investigation into pyrazolo[3,4-b]pyridine derivatives reported on two series of compounds, 9a-h and 14a-h , tested against HeLa (cervical cancer), MCF-7, and HCT-116 (colon cancer) cell lines. nih.govnih.gov Compound 9a displayed the highest activity against HeLa cells, with a half-maximal inhibitory concentration (IC₅₀) of 2.59 µM. nih.govnih.gov Compound 14g was notably effective against MCF-7 and HCT-116 cells, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.govnih.gov Mechanistic studies revealed that these compounds target cyclin-dependent kinases (CDKs). Specifically, compounds 9a and 14g were effective inhibitors of both CDK2 and CDK9. nih.gov The inhibition of these kinases led to cell cycle arrest and the induction of apoptosis. nih.govnih.gov Compound 9a caused cell cycle arrest at the S phase in HeLa cells, while 14g induced G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of other critical cancer-related kinases. A series targeting Pim-1 kinase, a key factor in breast cancer, was developed and tested. nih.gov Compounds 17 and 19 from this series showed selective and remarkable cytotoxicity against the ERα-dependent MCF-7 breast cancer cell line, with IC₅₀ values of 5.98 µM and 5.61 µM, respectively. nih.gov These compounds were inactive against the non-ERα-dependent MDA-MB-231 cell line and were non-toxic to non-cancerous MCF-10A cells. nih.gov The mechanism of action was confirmed through their potent inhibition of PIM-1 kinase (IC₅₀ values of 43 nM and 26 nM for compounds 17 and 19 , respectively) and the induction of apoptosis in MCF-7 cells, which was associated with cell cycle arrest at the G2/M phase. nih.gov

In a different study, pyrazolo[3,4-b]pyridine-based compounds were investigated as inhibitors of Monopolar spindle kinase 1 (Mps1), a crucial component of the mitotic checkpoint. nih.gov Compound 31 from this series demonstrated potent Mps1 inhibition with an IC₅₀ of 2.596 nM and significantly inhibited the proliferation of cancer cells, particularly MDA-MB-468 (triple-negative breast cancer) and MV4-11 (acute myeloid leukemia) cells. nih.gov

The cytotoxic profile of various pyrazolo[3,4-b]pyridine derivatives is summarized in the table below.

CompoundCancer Cell LineActivity MetricValueAssociated Pathway/Target
Compound 6bNALM-6 (Lymphocytic Leukemia)% Growth Inhibition (at 10 µM)52.2%Aurora-A Kinase
Compound 6bSB-ALL (Lymphocytic Leukemia)% Growth Inhibition (at 10 µM)46.4%Aurora-A Kinase
Compound 6bMCF-7 (Breast Cancer)% Growth Inhibition (at 10 µM)36.6%Aurora-A Kinase
Compound 9aHeLa (Cervical Cancer)IC₅₀2.59 µMCDK2/CDK9 Inhibition, S Phase Arrest
Compound 14gMCF-7 (Breast Cancer)IC₅₀4.66 µMCDK2/CDK9 Inhibition, G2/M Phase Arrest
Compound 14gHCT-116 (Colon Cancer)IC₅₀1.98 µMCDK2/CDK9 Inhibition, S Phase Arrest
Compound 17MCF-7 (Breast Cancer)IC₅₀5.98 µMPIM-1 Kinase Inhibition
Compound 19MCF-7 (Breast Cancer)IC₅₀5.61 µMPIM-1 Kinase Inhibition, G2/M Phase Arrest
Compound 31MDA-MB-468 (Breast Cancer)IC₅₀Significant InhibitionMps1 Kinase Inhibition
Compound 31MV4-11 (Leukemia)IC₅₀Significant InhibitionMps1 Kinase Inhibition
Compound 8bA-549 (Lung Cancer)IC₅₀2.9 µMCDK Inhibition (presumed)
Compound 8bHEPG2 (Liver Cancer)IC₅₀2.6 µMCDK Inhibition (presumed)
Compound 8bHCT-116 (Colon Cancer)IC₅₀2.3 µMCDK Inhibition (presumed)

Tubulin Polymerization Inhibition at the Molecular Level

A significant mechanism contributing to the anticancer effects of pyrazolo[3,4-b]pyridine derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for cell division, and agents that disrupt their function are potent antimitotic drugs.

Research has shown that certain N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives are potent inhibitors of tubulin polymerization. nih.gov Compound 15c from this series demonstrated very strong anti-proliferative activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.067 µM, while showing high selectivity over normal human embryonic lung cells. nih.gov Mechanistic studies confirmed that compound 15c strongly inhibits tubulin polymerization, leading to a change in tubulin morphology and arresting the cell cycle at the G2/M transition in MCF-7 cells. nih.gov Molecular docking studies indicated that this compound binds effectively to the colchicine-binding site on β-tubulin. nih.govmdpi.com The 3,4,5-trimethoxyphenyl group is a key pharmacophore for interaction at this site. mdpi.com

The design strategy for these inhibitors often involves creating rigid structures that mimic known tubulin inhibitors. For instance, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were designed as conformationally restricted analogues of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor that binds to the colchicine (B1669291) site. researchgate.net This structural constraint is intended to lock the molecule in a bioactive conformation, enhancing its binding affinity and inhibitory activity. researchgate.net

Studies on related pyrazolo[4,3-d]pyrimidines further underscore the importance of specific structural features for anti-tubulin activity. These compounds were also found to inhibit tubulin polymerization and compete for colchicine binding. nih.gov The potent inhibition of tubulin assembly by compounds such as 9 , 11 , 12 , and 13 (IC₅₀ values of 0.45, 0.42, 0.49, and 0.42 μM, respectively) highlights the effectiveness of this scaffold. nih.gov These studies collectively support the role of pyrazolo[3,4-b]pyridine and related heterocyclic systems as a promising class of tubulin polymerization inhibitors that act at the colchicine binding site, leading to mitotic arrest and cancer cell death.

The inhibitory effects of representative compounds on tubulin polymerization are detailed in the table below.

CompoundActivityMetricValueMolecular Mechanism
Compound 15cAnti-proliferation (MCF-7)IC₅₀0.067 µMTubulin polymerization inhibition; Binds to colchicine site; G2/M cell cycle arrest
Compound 9 (pyrazolo[4,3-d]pyrimidine)Tubulin Polymerization InhibitionIC₅₀0.45 µMInhibits tubulin assembly; Colchicine binding site competitor
Compound 11 (pyrazolo[4,3-d]pyrimidine)Tubulin Polymerization InhibitionIC₅₀0.42 µMInhibits tubulin assembly; Colchicine binding site competitor
Compound 12 (pyrazolo[4,3-d]pyrimidine)Tubulin Polymerization InhibitionIC₅₀0.49 µMInhibits tubulin assembly; Colchicine binding site competitor
Compound 13 (pyrazolo[4,3-d]pyrimidine)Tubulin Polymerization InhibitionIC₅₀0.42 µMInhibits tubulin assembly; Colchicine binding site competitor

Computational Chemistry and Cheminformatics for N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding modes and interaction patterns of ligands with their biological targets. In the context of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and related structures, these methods have been instrumental in understanding their inhibitory mechanisms.

For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, molecular docking studies were performed on a series of 1H-pyrazolo[3,4-b]pyridine derivatives. tandfonline.comnih.gov These studies revealed key hydrogen bond interactions between the pyrazole (B372694) moiety of the ligands and the hinge region of the TBK1 active site, specifically with residues like Glu87 and Cys89. tandfonline.comnih.gov The docking poses helped to rationalize the structure-activity relationships (SARs) observed in the series and guided the design of more potent inhibitors. tandfonline.comnih.gov For example, the docking of a hit compound showed a binding model similar to a known inhibitor, URMC-099, which served as a basis for further structural modifications. tandfonline.comnih.gov

MD simulations can further refine the static picture provided by docking, offering a dynamic view of the ligand-protein complex. While specific MD simulation data for this compound is not extensively detailed in the provided results, the general application of these techniques to the pyrazolopyridine scaffold is evident in studies on related compounds. researchgate.netresearchgate.net These simulations help to assess the stability of the docked pose and to identify key residues that contribute to the binding affinity.

A study on pyrazolopyridine derivatives as Polo-like kinase 1 (Plk1) inhibitors utilized molecular docking to understand the interactions within the enzyme's active site, identifying crucial hydrophobic and hydrogen bond interactions. researchgate.net

Below is a table summarizing representative findings from molecular docking studies on related pyrazolo[3,4-b]pyridine derivatives:

Target ProteinKey Interacting ResiduesType of InteractionReference
TANK-binding kinase 1 (TBK1)Glu87, Cys89Hydrogen Bonds tandfonline.comnih.gov
Polo-like kinase 1 (Plk1)Not specifiedHydrophobic and Hydrogen Bonds researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazolo[3,4-b]pyridine systems, DFT calculations have provided valuable insights.

Studies on related pyrazole and pyridine (B92270) derivatives have utilized DFT to optimize molecular geometries, calculate electronic properties, and predict reactivity. nih.govnih.gov For example, DFT calculations can determine the charge distribution on different atoms within the molecule, which is crucial for understanding its interaction with biological targets. nih.gov The optimized structures from DFT can also be used as starting points for molecular docking studies, leading to more accurate predictions of binding modes.

In a study of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations were used to elucidate the mechanistic pathways of their formation, demonstrating that one reaction route was more energetically favorable than another. researchgate.net While this study focuses on a related but different scaffold, the methodology is directly applicable to understanding the reactivity of this compound.

The table below presents examples of properties that can be determined using quantum chemical calculations for this class of compounds:

Calculated PropertySignificanceReference
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule. nih.gov
Mulliken Charge DistributionIndicates the partial charges on each atom, highlighting potential sites for electrostatic interactions. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO)Helps to predict the chemical reactivity and kinetic stability of the molecule. researchgate.net
Reaction Pathway EnergeticsElucidates the most likely mechanism for a chemical reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs.

A 3D-QSAR model was developed for a series of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of the A1 adenosine (B11128) receptor. nih.gov This model was generated using compounds from different chemical classes of known A1AR antagonists and helped to rationalize the structure-affinity relationships of the newly synthesized compounds. nih.gov The insights gained from the QSAR model can guide the design of new derivatives with improved affinity.

Similarly, a 3D-QSAR study was conducted on 2-amino-pyrazolopyridine derivatives as Plk1 inhibitors, which, in combination with docking studies, provided a better understanding of the structural requirements for inhibitory activity. researchgate.net In-silico design of pyrazolopyridine analogs as breast cancer inhibitors has also been explored using QSAR modeling. researchgate.net

The following table outlines the key components of a typical QSAR study for this class of compounds:

QSAR ComponentDescriptionReference
Molecular DescriptorsNumerical values that encode different aspects of the molecular structure (e.g., steric, electronic, hydrophobic). researchgate.netnih.gov
Statistical MethodMathematical technique used to build the model (e.g., k-Nearest Neighbor, Partial Least Squares). researchgate.net
Model ValidationProcedures to assess the predictive power and robustness of the QSAR model. researchgate.netresearchgate.net
Predictive ApplicationUse of the validated model to predict the activity of new compounds. researchgate.netnih.gov

Tautomeric Equilibrium and Conformational Landscape Analysis

The existence of tautomers and different stable conformations can significantly influence the biological activity of a molecule. For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. mdpi.com

Theoretical calculations, such as AM1, have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by a difference of approximately 37.03 kJ/mol. mdpi.com This stability difference is crucial as it suggests that the 1H-tautomer is the predominant species under physiological conditions and is therefore the more relevant form for biological interactions.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps to identify the low-energy conformations of a molecule. For this compound, this would involve exploring the rotational barriers around single bonds, such as the bond connecting the methylamino group to the pyrazolopyridine core. The preferred conformation will dictate the three-dimensional shape of the molecule and its ability to fit into a binding site.

A study on pyrazolo[3,4-d]pyrimidines highlighted the importance of conformational analysis in the design of dual-targeting ligands. acs.org

Key aspects of tautomeric and conformational analysis are summarized in the table below:

Analysis TypeKey FindingsSignificanceReference
Tautomeric EquilibriumThe 1H-tautomer of pyrazolo[3,4-b]pyridine is more stable than the 2H-tautomer.The 1H-form is likely the biologically active tautomer. mdpi.com
Conformational AnalysisDetermines the preferred three-dimensional arrangement of the molecule.Influences the molecule's shape and its fit within a receptor's binding pocket. acs.org

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening and de novo design are computational strategies used to identify new and potent analogs of a lead compound. Virtual screening involves searching large databases of compounds to find molecules that are predicted to bind to a specific target. De novo design, on the other hand, involves the computational construction of novel molecules that are tailored to fit a specific binding site.

While specific examples of large-scale virtual screening campaigns starting from this compound were not found in the search results, the principles are widely applied in drug discovery programs involving pyrazolopyridine scaffolds. For instance, the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors was based on a rational drug design strategy that can be seen as a form of focused or knowledge-based virtual screening. tandfonline.comnih.gov

De novo design strategies could be employed to generate novel pyrazolo[3,4-b]pyridine derivatives with improved properties. This would involve using the known SAR and the three-dimensional structure of the target's binding site to computationally "grow" new molecules with optimized interactions.

The table below outlines these computational drug design strategies:

StrategyDescriptionPotential ApplicationReference
Virtual ScreeningSearching compound libraries for molecules with desired properties (e.g., high predicted binding affinity).To identify new pyrazolo[3,4-b]pyridine-based hits for a variety of biological targets. tandfonline.comnih.gov
De Novo DesignComputationally building novel molecules that are complementary to a target's binding site.To create novel analogs of this compound with enhanced potency and selectivity.General drug design principle

Advanced Analytical Methodologies for N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine Characterization and Quantification

Spectroscopic Techniques for Structural Elucidationmdpi.comnih.govnih.gov

Spectroscopic methods are indispensable for the structural characterization of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, offering a non-destructive means to probe its atomic and molecular features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopymdpi.comnih.govnih.govcore.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.comcore.ac.uk

In the ¹H NMR spectrum of related pyrazolo[3,4-b]pyridine derivatives, characteristic signals are observed for the various protons. For instance, in a study of 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives, the proton at the C-5 position of the pyridine (B92270) ring appeared as a singlet at δ 7.90 ppm. mdpi.com The methyl group protons attached to the pyrazole (B372694) nitrogen typically appear as a singlet in a distinct region of the spectrum. The application of two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the definitive assignment of all proton and carbon signals, which is crucial for distinguishing between potential isomers. core.ac.uk

Table 1: Representative ¹H NMR Spectral Data for a Related Pyrazolo[3,4-b]pyridine Derivative mdpi.com

ProtonChemical Shift (δ, ppm)Multiplicity
C3-CH₃2.64s (singlet)
C5-H7.90s (singlet)
Phenyl-H7.36 - 8.33m (multiplet)
NH (hydrazide)10.03, 10.56s (singlet)

Data for N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Advanced Infrared (IR) Spectroscopymdpi.comnih.govnih.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key vibrational bands expected in the IR spectrum of this compound would include:

N-H stretching vibrations: The amine group (NH) would exhibit characteristic stretching bands, typically in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations: Aromatic and methyl C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations: The stretching vibrations of the pyrazole and pyridine rings would be observed in the 1400-1650 cm⁻¹ region.

N-H bending vibrations: The bending vibration of the amine group would be present around 1550-1650 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)mdpi.comnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of this compound. This method provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. mdpi.com

In a typical HRMS analysis using electrospray ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule, which in this case are the fused pyrazole and pyridine rings.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and the substituents on the heterocyclic rings. This technique is often used in conjunction with other methods for compound identification and quantification.

Chromatographic Separations for Purity Assessment and Isolationnih.gov

Chromatographic techniques are essential for assessing the purity of N-Methyl-1H-pyrazolo[3,a-b]pyridin-4-amine and for its isolation from reaction mixtures or impurities.

Method Development in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. The development of a robust HPLC method is crucial for obtaining accurate and reproducible results.

A typical reversed-phase HPLC method for a related compound, 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The purity of the compound is determined by integrating the peak area of the main component and any impurities, with detection commonly performed using a UV detector at a specific wavelength, such as 214 or 254 nm. nih.gov

Method development involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. These parameters include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase: The composition and gradient of the mobile phase (e.g., acetonitrile/water, methanol/water) and the type and concentration of any additives.

Flow Rate: The speed at which the mobile phase passes through the column.

Temperature: The column temperature can affect the viscosity of the mobile phase and the retention behavior of the analyte.

Detector Wavelength: The wavelength at which the analyte exhibits maximum absorbance for optimal sensitivity.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a fundamental and indispensable analytical technique in the synthesis and purification of pyrazolo[3,4-b]pyridine derivatives. libretexts.org Its widespread application stems from its simplicity, low cost, high sensitivity, and the speed with which it can provide information on reaction progress and compound purity. libretexts.org In the context of synthesizing compounds structurally related to this compound, TLC is primarily used to monitor the conversion of reactants to products. nih.govnih.gov

Researchers track the progress of chemical reactions by spotting the reaction mixture on a TLC plate alongside the starting materials. nih.govmdpi.com As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while a new spot representing the product appears and intensifies. nih.gov The separation is based on the differential affinity of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). libretexts.org Visualization of the separated spots is commonly achieved using UV light, especially for fluorescent compounds or those with a UV chromophore. nih.govnih.gov

The choice of eluent (mobile phase) is critical for achieving clear separation. Various solvent systems are employed depending on the polarity of the specific pyrazolopyridine derivatives being synthesized. For instance, mixtures like ethyl acetate/petroleum ether and dichloromethane (B109758) (DCM)/methanol are frequently used. nih.govnih.gov The progress of reactions, such as the Sonogashira coupling or Suzuki reactions on pyrazolopyridine cores, is effectively monitored by TLC until the starting material is fully consumed. nih.gov This ensures that the reaction is complete before proceeding to the work-up and purification stages, which often involve column chromatography guided by the TLC results. nih.gov

Below is a table summarizing TLC applications in the synthesis of related pyrazolo[3,4-b]pyridine frameworks.

Derivative Class/ReactionSolvent System (Eluent)ApplicationVisualization
Substituted Pyrazolo[3,4-b]pyridinesEthyl acetate/Petroleum etherMonitoring cascade 6-endo-dig cyclization reaction. nih.govNot Specified nih.gov
Pyrazolo[3,4-b]pyridine SynthesisDioxane/Water with Ethyl AcetateMonitoring Suzuki coupling reaction progress. nih.govNot Specified nih.gov
Triazolo-pyridazine DerivativesDichloromethane/Methanol (15:1)Monitoring reaction completion. nih.govNot Specified nih.gov
General Pyrazolopyridine SynthesisNot SpecifiedMonitoring reactions and visualizing with UV light. nih.govUV light (254 nm or 365 nm) nih.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful analytical method used to determine the precise three-dimensional crystalline structure of molecules. For complex heterocyclic systems like pyrazolo[3,4-b]pyridine derivatives, single-crystal XRD analysis provides unambiguous confirmation of the molecular structure, including the regiochemistry of substituents, bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

In the study of pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives, single crystals suitable for X-ray diffraction were obtained through slow solvent evaporation. researchgate.net The analysis confirmed the molecular structure and revealed a network of intermolecular hydrogen bonds involving the phosphoramidate groups, which dictates the crystal packing. researchgate.net Similarly, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related heterocyclic system, was definitively established by X-ray diffraction, which proved the regioselective nature of the nucleophilic substitution reaction used in its synthesis. mdpi.com The resulting ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram provides a visual representation of the molecule with thermal ellipsoids, confirming the atomic connectivity and stereochemistry. researchgate.netmdpi.com

This technique is crucial when synthetic routes can potentially yield multiple isomers. For example, in syntheses starting from non-symmetrical precursors, XRD analysis can definitively identify which regioisomer was formed. nih.gov The data obtained from XRD, such as unit cell dimensions, space group, and atomic coordinates, are foundational for understanding the solid-state properties of the compound and for computational studies, including molecular docking. nih.govnih.gov

The table below presents examples of crystallographic data obtained for related pyrazolopyridine compounds.

Compound Name/ClassCrystal SystemSpace GroupKey Findings from XRD
1H-Pyrazolo[3,4-b]pyridine phosphoramidate derivative (8j)Not SpecifiedNot SpecifiedConfirmed molecular structure and revealed a network of intermolecular interactions involving phosphoramidate groups. researchgate.net
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2)Not SpecifiedNot SpecifiedProved the structure of the 4-methylamino derivative, confirming regioselective substitution. mdpi.com
Pyrazolo[3,4-b]pyridin-3-ol derivativesNot SpecifiedNot SpecifiedThe X-ray crystal structure was determined as part of a computational study. nih.gov
Allosteric LIMK1 inhibitor (7)Not SpecifiedNot SpecifiedA co-crystal structure with the LIMK1 kinase domain was determined (PDB: 7ATU), showing the ligand's binding mode. acs.org

In Vitro Metabolic Studies of N Methyl 1h Pyrazolo 3,4 B Pyridin 4 Amine

Enzyme-Mediated Biotransformation Pathways in Cell-Free Systems

The in vitro metabolism of N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is anticipated to proceed through several key enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and potentially aldehyde oxidase (AOX). The primary metabolic routes are expected to be N-demethylation and aromatic hydroxylation.

N-Demethylation: A principal metabolic pathway for many N-methylated compounds is the removal of the methyl group. nih.govwikipedia.org For this compound, this would result in the formation of its primary metabolite, 1H-pyrazolo[3,4-b]pyridin-4-amine. Studies on other N-methylated heterocyclic amines have demonstrated that this reaction is predominantly catalyzed by various CYP isoforms, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9, in human liver microsomes. nih.gov

Aromatic Hydroxylation: The pyrazolopyridine ring system is susceptible to hydroxylation at various positions. Research on similar pyrazolopyridine kinase inhibitors has shown that hydroxylation can occur on either the pyrazole (B372694) or the pyridine (B92270) ring. nih.gov This oxidative reaction is also primarily mediated by CYP enzymes. The exact position of hydroxylation would be influenced by the electronic properties and steric accessibility of the different ring carbons.

N-Oxidation: The nitrogen atoms within the pyrazolopyridine core, particularly the pyridine nitrogen, represent potential sites for N-oxidation. This biotransformation can be carried out by both CYP enzymes and flavin-containing monooxygenases (FMOs).

Aldehyde Oxidase (AOX) Mediated Metabolism: Aza-aromatic heterocycles are known substrates for aldehyde oxidase, a cytosolic enzyme that plays a significant role in the metabolism of many drugs. pnas.orgnih.gov AOX typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen. For this compound, this could lead to the formation of lactam metabolites. The susceptibility of the compound to AOX would need to be confirmed in studies using cytosolic fractions. frontiersin.org

The following table summarizes the probable enzyme-mediated biotransformation pathways for this compound based on data from structurally related compounds.

Biotransformation PathwayPotential MetabolitePrimary Enzyme Superfamily/FamilyKey Isoforms (based on related compounds)
N-Demethylation1H-pyrazolo[3,4-b]pyridin-4-amineCytochrome P450 (CYP)CYP3A4, CYP2B6, CYP2C8, CYP2C9 nih.gov
Aromatic HydroxylationHydroxylated-N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amineCytochrome P450 (CYP)Various (e.g., CYP3A4, CYP2D6)
N-OxidationN-Oxide of this compoundCytochrome P450 (CYP), Flavin-containing monooxygenase (FMO)-
Aldehyde Oxidase (AOX) MetabolismLactam derivativesAldehyde OxidaseAOX1

Prodrug Conversion Mechanisms and Kinetics (if applicable to specific derivatives)

There is currently no information available in the reviewed scientific literature regarding prodrugs of this compound. Therefore, prodrug conversion mechanisms and their kinetics are not applicable at this time.

Q & A

Q. Advanced

  • In vitro : LPS-induced TNF-α production in human PBMCs measures anti-inflammatory potency (EPPA-1 IC₅₀ = 38 nM) .
  • In vivo : LPS-induced pulmonary neutrophilia in rats quantifies efficacy (EPPA-1 D₅₀ = 0.042 mg/kg) .
  • Emesis surrogates :
    • Pica feeding in rats : Non-nutritive kaolin consumption correlates with emetic potential .
    • α₂-Adrenoceptor anesthesia reversal in mice : Predicts emetogenicity across species .

What are the molecular formula and physicochemical properties of this compound?

Q. Basic

  • Molecular formula : C₇H₈N₄ .
  • Molecular weight : 148.17 g/mol .
  • Storage : -20°C under inert atmosphere to prevent degradation .
  • Hazard classification : Class 6.1 (toxic), with precautions for inhalation and skin contact .

How do in vitro bioactivity assays inform the design of pyrazolo[3,4-b]pyridine derivatives?

Q. Advanced

  • Enzyme inhibition assays : Measure PDE4 isoform selectivity (e.g., PDE4B vs. PDE4D) to minimize side effects .
  • Cellular models : Human PBMCs or neutrophils evaluate cytokine suppression (e.g., TNF-α, IL-17) .
  • High-throughput screening : Identifies lead compounds with nanomolar potency and favorable ADMET profiles .

What are the key considerations for scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Solvent scalability : Replace DMSO with ethanol or water-miscible solvents for easier purification .
  • Catalyst recovery : Reusable catalysts (e.g., meglumine) reduce costs .
  • Quality control : Rigorous NMR, HPLC, and elemental analysis ensure batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.